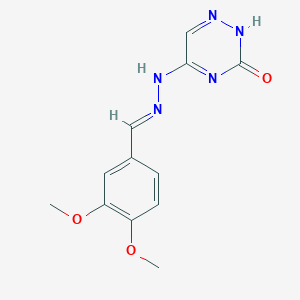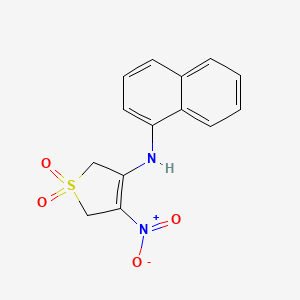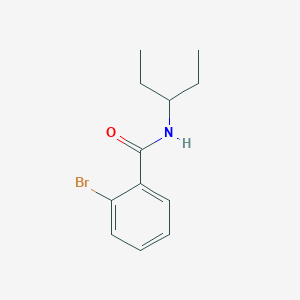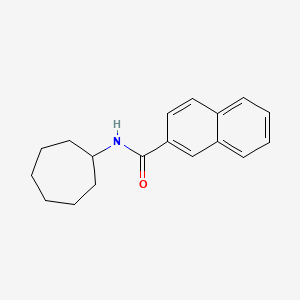![molecular formula C15H20BrNOS B5711857 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a member of the thioamide family and has been synthesized using a variety of methods. In
Wirkmechanismus
The mechanism of action of 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide is not yet fully understood. However, studies have shown that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the activity of certain enzymes involved in the formation of amyloid-beta peptides, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta peptides. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for further study in the field of cancer research. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide. One direction is the further exploration of its potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Another direction is the development of more efficient and less toxic synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide has been achieved using several methods. One such method involves the reaction of 4-bromobenzyl chloride with cyclohexylamine to form 4-bromobenzylcyclohexylamine, which is then reacted with thioacetic acid to form the desired compound. Another method involves the reaction of 4-bromobenzylamine with cyclohexanone to form 4-bromobenzylcyclohexanone, which is then reacted with thioacetic acid to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various fields. One such application is in the treatment of cancer. Studies have shown that the compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the disease.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c16-13-8-6-12(7-9-13)10-19-11-15(18)17-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQGJVXHHKILLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromobenzyl)sulfanyl]-N-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)



![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)




![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)

